Sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate is a sodium salt of a triazole derivative characterized by a cyclopropyl group attached to the triazole ring. Its molecular formula is . Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, and they are known for their diverse biological activities, making them significant in medicinal chemistry and materials science.
This compound falls under the classification of triazoles, which are recognized for their broad spectrum of biological activities, including antimicrobial and antifungal properties. Sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate is synthesized from 3-cyclopropyl-1H-1,2,4-triazole-5-carboxylic acid through a reaction with sodium hydroxide or another sodium base .
The synthesis of sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate typically involves the following steps:
Industrial production may utilize continuous flow processes to enhance efficiency and yield. Automation in reaction conditions such as temperature and pressure control can optimize the synthesis process further .
The molecular structure of sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 164.14 g/mol |
IUPAC Name | Sodium 3-cyclopropyl-1H-1,2,4-triazole-5-carboxylate |
InChI | InChI=1S/C6H7N3O2.Na/c10-6(11)5-7-4(8-9-5)3-1-2-3;/h3H,1-2H2,(H,10,11)(H,7,8,9);/q;+1/p-1 |
SMILES | C(C(=O)O)N=C(N)N=C(N)C(C(C)C)C |
The structure features a triazole ring with a cyclopropyl substituent and a carboxylate group that contributes to its chemical reactivity and biological activity .
Sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate can participate in several chemical reactions:
These reactions expand its utility in synthetic organic chemistry.
The mechanism of action for sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate involves its interactions with specific molecular targets:
This interaction leads to various biological effects that are currently being studied for potential therapeutic applications .
Sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in water |
Stability | Stable under normal conditions |
Reactivity | Reactive towards nucleophiles |
These properties make it suitable for various applications in research and industry .
Sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate has several applications across different fields:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: